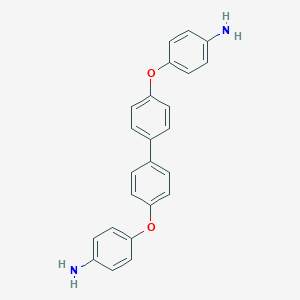

4,4'-Bis(4-aminophenoxy)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDATEKARGDBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348223 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-85-8 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Bis(4-aminophenoxy)biphenyl chemical structure and properties

An In-depth Technical Guide to 4,4'-Bis(4-aminophenoxy)biphenyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BAPB) is an aromatic diamine monomer that serves as a crucial building block in the synthesis of high-performance polyimides. Its unique molecular architecture, characterized by a rigid biphenyl core flanked by flexible ether linkages, imparts a favorable combination of high thermal stability, excellent mechanical properties, and good processability to the resulting polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of BAPB, with a particular focus on its role in the development of advanced polymer systems. Detailed experimental protocols for its synthesis and polymerization are provided, along with a summary of its key quantitative data.

Chemical Structure and Identification

This compound is a symmetrical aromatic diamine. The central biphenyl unit provides rigidity and thermal stability, while the ether linkages introduce a degree of flexibility into the molecular structure.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline[1] |

| Synonyms | BAPB, 4,4′-(1,1′-Biphenyl-4,4′-diyldioxy)dianiline[1][2] |

| CAS Number | 13080-85-8[1][2] |

| Molecular Formula | C₂₄H₂₀N₂O₂[1][2] |

| Molecular Weight | 368.44 g/mol [2] |

| Chemical Structure | A biphenyl core with two aminophenoxy groups attached at the 4 and 4' positions.[2] |

Physicochemical Properties

BAPB is a white to pale reddish-grey crystalline powder.[2] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to pale reddish grey powder/crystal[2] |

| Melting Point | 197-200 °C[2][3] |

| Boiling Point | 571.37 °C at 760 mmHg[3] |

| Density | 1.226 g/cm³[3] |

| Solubility | Soluble in DMSO; slightly soluble in acetonitrile and THF.[4] |

| Purity | >99%[2] |

Synthesis of this compound

The synthesis of BAPB is typically a two-step process involving a nucleophilic substitution reaction followed by a reduction. A general synthetic scheme is outlined below.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of BAPB.

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

-

To a flask equipped with a stirrer, nitrogen inlet, and a reflux condenser, add 4,4'-biphenol and a strong-polarity aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).[5]

-

Add a salt-forming agent (e.g., potassium carbonate).[5]

-

Under a nitrogen atmosphere, add p-nitrochlorobenzene to the mixture.[5]

-

Heat the mixture to 130-140°C and maintain a reflux reaction for 3-5 hours.[5]

-

After the reaction is complete, cool the mixture and filter at high temperature to remove inorganic salts.[5]

-

Slowly add deionized water to the filtrate to precipitate the product.[5]

-

Cool, filter, wash the solid with water, and dry to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.[5]

Step 2: Synthesis of this compound

-

In a high-pressure reactor, charge the 4,4'-bis(4-nitrophenoxy)biphenyl obtained from Step 1, an ester organic solvent (e.g., ethyl acetate), and a nickel catalyst.[5]

-

Add an organic amine (e.g., triethylamine).[5]

-

Pressurize the reactor with hydrogen to 10-20 atm.[5]

-

Heat the reaction mixture to 40-70°C and maintain for 5-8 hours.[5]

-

After the reaction, cool the reactor and filter to remove the catalyst.[5]

-

Remove the solvent from the filtrate by evaporation.[5]

-

The resulting solid is this compound, which can be further purified by recrystallization.[5]

Polymerization and Applications

BAPB is a key monomer in the production of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and biomedical fields.[6]

Detailed Experimental Protocol for Polyimide Synthesis

The following is a general procedure for the synthesis of a polyimide film from BAPB and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).

-

In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of BAPB in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.

-

Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Thermally cure the film by heating in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process and remove the solvent.

-

Cool the film to room temperature to obtain the final polyimide film.

Properties of BAPB-Based Polyimides

Polyimides derived from BAPB exhibit excellent thermal and mechanical properties, which can be tailored by the choice of the dianhydride comonomer.

Table 3: Thermal and Mechanical Properties of Representative BAPB-Based Polyimides

| Dianhydride Comonomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| R (1,3-bis(3,3′,4,4′-dicarboxyphenoxy)benzene) | ~200 | >500 | - | - |

| Generic Aromatic Dianhydrides | 222 - 251 | >573 | 86.5 - 121.6 | 1.26 - 1.97 |

Note: The properties of polyimides can vary significantly depending on the specific dianhydride used, the molecular weight of the polymer, and the processing conditions.

Conclusion

This compound is a versatile and highly valuable monomer for the synthesis of high-performance polyimides. Its unique chemical structure provides an excellent balance of thermal stability, mechanical strength, and processability in the resulting polymers. The detailed synthetic and polymerization protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science and polymer chemistry. While its primary applications are in materials science, the biocompatibility of some BAPB-based polyimides suggests potential for use in advanced biomedical devices.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - ProQuest [proquest.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. dakenchem.com [dakenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis routes for 4,4'-Bis(4-aminophenoxy)biphenyl, a vital monomer in the production of high-performance polymers such as polyimides. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in the effective production of this compound.

Introduction

This compound is an aromatic diamine characterized by a rigid biphenyl core and flexible ether linkages. These structural features impart a unique combination of thermal stability, chemical resistance, and improved processability to the polymers derived from it. Consequently, this monomer is of significant interest in the development of advanced materials for aerospace, electronics, and biomedical applications.

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, to form a dinitro intermediate. This is followed by the reduction of the nitro groups to the desired amino functionalities. This guide will explore the common variations of this synthetic approach.

Core Synthesis Pathway

The most widely adopted synthesis route for this compound involves two key transformations:

-

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl. This intermediate is prepared via a Williamson ether synthesis, reacting 4,4'-biphenol with a p-substituted halonitrobenzene, typically p-chloronitrobenzene, in the presence of a base and a polar aprotic solvent.

-

Step 2: Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl. The dinitro intermediate is then reduced to the corresponding diamine. Several reduction methods are employed, including catalytic hydrogenation and chemical reduction using agents like hydrazine hydrate.

Below is a graphical representation of the overall synthesis pathway.

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl (Intermediate)

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 4,4'-Biphenol, p-Chloronitrobenzene | K₂CO₃ | DMF | 135-140 | 3-5 | 98.5 | 99.95 | 193.5-194.0 | [1] |

| 4,4'-Biphenol, p-Chloronitrobenzene | Salt forming agent | Strong-polarity aprotic solvent | 130-140 | 3-5 | 98.0 | 99.93 | 193.5-194.0 | [1] |

Table 2: Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl to this compound (Final Product)

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Ni, Triethylamine | Ethyl acetate | 40-60 | 15 | 5-8 | 99.0 | 99.91 | 200.5-201.0 | [1] |

| Ni, Diethylamine | Ethyl acetate | 40-60 | 15 | 5-8 | 99.5 | 99.93 | - | [1] |

| Pd/C | Alcohols | 60-70 | - | 3-4 | 85 | - | - | [1] |

| Hydrazine hydrate, Ferric chloride hexahydrate, Activated carbon | 2-Methoxyethanol | 70-80 | - | 5 | 85 | 99.6 | 144-146 | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

This protocol is based on the Williamson ether synthesis.

Caption: Workflow for the synthesis of the dinitro intermediate.

Materials:

-

4,4'-Biphenol

-

p-Chloronitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Nitrogen gas

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, p-chloronitrobenzene, anhydrous potassium carbonate, and dimethylformamide.

-

Purge the vessel with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

-

Heat the mixture to a reflux temperature of 135-140 °C and maintain for 3-5 hours.[1]

-

After the reaction is complete, cool the mixture to 90-100 °C.

-

Filter the hot mixture to remove inorganic salts.

-

Slowly add deionized water to the filtrate while stirring to precipitate the crude product.

-

Cool the suspension to 10-15 °C to ensure complete precipitation.

-

Collect the solid product by filtration, wash thoroughly with deionized water, and dry to yield 4,4'-bis(4-nitrophenoxy)biphenyl.[1]

Protocol 2: Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl via Catalytic Hydrogenation

This protocol details the reduction of the dinitro intermediate using a Nickel catalyst.

References

A Comprehensive Technical Guide to 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) is an aromatic diamine monomer that serves as a critical building block for high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, leading to their use in advanced materials for electronics and aerospace. Beyond its role in materials science, BAPB has been identified as a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Angiopoietin receptor (Tie-2), suggesting its potential as a scaffold for the development of novel anti-cancer therapeutics. Furthermore, polyimides derived from BAPB exhibit excellent biocompatibility, opening avenues for their application in biomedical devices and tissue engineering. This guide provides an in-depth overview of BAPB, including its chemical and physical properties, detailed synthesis protocols, and its emerging role in drug development.

Core Properties of this compound

BAPB is a white to pale reddish-grey crystalline powder. Its rigid biphenyl core and flexible phenyl ether bridges contribute to the unique properties of the polymers derived from it.

Quantitative Data Summary

The key physicochemical properties of BAPB are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 368.44 g/mol | [1][2][3] |

| CAS Number | 13080-85-8 | [2] |

| Melting Point | 197 - 200 °C | [2][4][5] |

| Boiling Point | 571.365 °C at 760 mmHg | [5] |

| Density | 1.226 g/cm³ | [5] |

| Appearance | White to pale reddish grey powder/crystal | [2] |

| Purity | >99% | [2] |

Synthesis and Experimental Protocols

BAPB can be synthesized through a multi-step process. A common and effective method involves a two-step procedure starting from biphenol and p-nitrochlorobenzene. This is followed by the reduction of the resulting dinitro compound.

Protocol 1: Two-Step Synthesis from Biphenol

This method involves an initial nucleophilic aromatic substitution followed by a reduction step.

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and nitrogen inlet, add biphenol, p-nitrochlorobenzene, a salt-forming agent (e.g., potassium carbonate), and a strong-polarity aprotic solvent (e.g., N,N-dimethylacetamide).

-

Reaction Conditions: Protect the mixture with a nitrogen atmosphere and perform a reflux reaction for 3-5 hours at a temperature of 130-140°C.[6]

-

Work-up: After the reaction, perform filtration at high temperature to remove insoluble residues. Dropwise add deionized water to the filtrate, which will cause the product to precipitate.

-

Purification: Cool the mixture, and collect the solid product by filtration. Wash the product thoroughly with water and then dry to obtain 4,4'-Bis(4-nitrophenoxy)biphenyl.[6]

Step 2: Reduction to this compound (BAPB)

-

Reaction Setup: The intermediate, 4,4'-bis(4-nitrophenoxy)biphenyl, is used as the raw material. Add it to a high-pressure reaction kettle with an ester organic solvent (e.g., ethyl acetate), an organic amine (e.g., triethylamine), and a Nickel-based catalyst.[6]

-

Hydrogenation: Conduct the reaction under a nitrogen atmosphere at a pressure of 10-20 atm and a temperature of 40-70°C for 5-8 hours.[6]

-

Isolation: After the reaction is complete, cool the vessel, filter to remove the catalyst, and remove the solvent from the filtrate via evaporation. The resulting solid is this compound.[6]

Applications in Drug Development and Life Sciences

While BAPB is a cornerstone in materials science, its biological activities are of increasing interest to drug development professionals.

Inhibition of Angiogenesis Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Two key receptor tyrosine kinases that regulate this process are VEGFR-2 (also known as KDR or Flk-1) and Tie-2. BAPB has been identified as a potent inhibitor of both Flk-1 and Tie-2, suggesting its potential as an anti-angiogenic agent.[7]

-

VEGFR-2 Pathway: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, migration, and permeability.

-

Tie-2 Pathway: The Tie-2 receptor is activated by angiopoietin-1 (Ang-1), which promotes vessel maturation and stability. In the tumor microenvironment, angiopoietin-2 (Ang-2) can act as an antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF-A.

By inhibiting both VEGFR-2 and Tie-2, BAPB could potentially offer a dual-pronged attack on tumor angiogenesis, simultaneously blocking the formation of new vessels and destabilizing existing ones.

Biocompatible Polyimides for Medical Applications

The use of BAPB as a monomer allows for the creation of polyimides with excellent biocompatibility. Studies have shown that polyimides synthesized using BAPB are compatible with human dermal fibroblasts and osteosarcoma cells.[2] This makes them promising candidates for use as coatings for biomedical devices and as filaments for 3D printing medical implants.[2] The inherent thermal and chemical stability of polyimides ensures that devices made from these materials can withstand stringent sterilization procedures.

Other Biological Activities

BAPB has also been characterized as a phytotoxic biphenyl analogue, demonstrating inhibitory effects on the proliferation of Lemna fronds (duckweed).[1] This suggests potential applications in agricultural science, although this area is less explored than its role in materials and medicine.

Safety and Handling

According to safety data sheets, this compound may cause skin, eye, and respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile chemical compound with significant standing in materials science and emerging importance in the life sciences. For materials scientists, it remains a key monomer for synthesizing high-performance polyimides. For drug development professionals, its potent, dual-inhibitory action on VEGFR-2 and Tie-2 presents a compelling scaffold for the design of novel anti-angiogenic therapies. The excellent biocompatibility of BAPB-derived polymers further extends its utility into the realm of advanced biomedical applications. This convergence of material properties and biological activity makes BAPB a subject of continued interest and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4,4'-Bis(4-aminophenoxy)biphenyl: A Technical Guide

An In-depth Examination of NMR and FTIR Spectroscopic Signatures for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the characteristic spectral data, outlines the experimental methodologies for obtaining these spectra, and presents the information in a clear, structured format to support research and development activities.

Introduction

This compound is a diamine compound with a rigid biphenyl core and flexible ether linkages. This unique structure imparts desirable properties for its use as a monomer in the synthesis of high-performance polymers, such as polyimides, which exhibit excellent thermal stability and mechanical strength. Accurate spectroscopic characterization is crucial for verifying the purity and structural integrity of BAPB, ensuring the quality and performance of the resulting materials. This guide serves as a core reference for the NMR and FTIR spectroscopic profiles of BAPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6), exhibits distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts are indicative of the electron-donating and withdrawing effects within the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.53 | d | 4H | Aromatic Protons (biphenyl, ortho to ether) |

| 6.91 | d | 4H | Aromatic Protons (phenoxy, ortho to ether) |

| 6.81 | d | 4H | Aromatic Protons (biphenyl, meta to ether) |

| 6.63 | d | 4H | Aromatic Protons (phenoxy, meta to ether) |

| 5.01 | s | 4H | Amine Protons (-NH₂) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the BAPB molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the neighboring atoms.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (ppm) | Assignment |

| 152.1 | C-O (phenoxy) |

| 149.8 | C-N |

| 137.5 | C-C (biphenyl bridge) |

| 127.8 | Aromatic CH (biphenyl) |

| 121.5 | Aromatic CH (phenoxy) |

| 118.9 | Aromatic CH (biphenyl) |

| 114.7 | Aromatic CH (phenoxy) |

Note: The specific assignments may vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its amine, ether, and aromatic functionalities.

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3435, 3350 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3040 | C-H stretching | Aromatic Ring |

| 1620 | N-H bending | Primary Amine (-NH₂) |

| 1500 | C=C stretching | Aromatic Ring |

| 1240 | C-O-C stretching (asymmetric) | Aryl Ether |

| 1170 | C-N stretching | Aromatic Amine |

| 825 | C-H out-of-plane bending | p-disubstituted benzene |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

4.1.2. Instrumentation and Data Acquisition:

-

The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, the following parameters are typically used: a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol

4.2.1. Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.

4.2.2. Instrumentation and Data Acquisition:

-

The FTIR spectrum is recorded using an FTIR spectrometer equipped with a diamond ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is collected first to account for atmospheric and instrumental contributions.

-

The sample is then brought into firm contact with the crystal using the instrument's pressure clamp.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Experimental Workflow Visualization

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the spectroscopic analysis of BAPB.

Conclusion

This technical guide provides a detailed spectroscopic reference for this compound, a key monomer in advanced materials science. The presented NMR and FTIR data, along with the outlined experimental protocols, offer a robust framework for the identification, characterization, and quality control of this compound. The structured data tables and workflow visualization are intended to facilitate efficient and accurate analysis for researchers and professionals in the field.

An In-depth Technical Guide to the Thermal Properties of 4,4'-Bis(4-aminophenoxy)biphenyl Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of the 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) monomer, a key component in the synthesis of high-performance polyimides and other advanced polymers. Understanding the thermal characteristics of this monomer is crucial for predicting the performance and processing parameters of the resulting polymers.

Core Thermal Properties

The thermal behavior of the BAPB monomer is a critical indicator of its stability and suitability for various polymerization processes. The key thermal properties are summarized below.

| Thermal Property | Value |

| Melting Point (Tm) | 197 - 200 °C[1][2][3] |

| Boiling Point | 571.365 °C at 760 mmHg[2] |

| Flash Point | 321.516 °C[2] |

Structural Influence on Thermal Stability

The molecular structure of BAPB, characterized by a rigid biphenyl core and flexible ether linkages, is a primary determinant of the exceptional thermal stability of the polyimides it forms. The rigid biphenyl unit contributes to high glass transition temperatures and thermal stability in the resulting polymers, while the ether linkages can enhance solubility and processability.

Experimental Protocols for Thermal Analysis

The thermal properties of the BAPB monomer and its derived polymers are typically determined using standard thermal analysis techniques. The following are detailed methodologies for these key experiments.

3.1 Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point (Tm) and glass transition temperature (Tg) of a material.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Transitions such as melting or glass transition result in a change in heat flow, which is detected by the instrument.

-

Methodology:

-

A small, accurately weighed sample (typically 3-10 mg) of the BAPB monomer is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is identified as the peak of the endothermic event on the DSC thermogram. The glass transition is observed as a step-like change in the baseline.

-

3.2 Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of a material.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Mass loss indicates decomposition or volatilization.

-

Methodology:

-

A small, accurately weighed sample (typically 5-15 mg) of the BAPB monomer is placed in a tared TGA pan (typically platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as the temperature increases.

-

The decomposition temperature (Td) can be reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).

-

Application in High-Performance Polymers

This compound is a crucial monomer in the synthesis of polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance. Polyimides derived from BAPB have shown high thermal stability, with decomposition temperatures often exceeding 400 °C. The thermal characteristics of the BAPB monomer are fundamental to achieving these high-performance properties in the final polymer. For instance, the high melting point of BAPB suggests a stable molecular structure that contributes to the overall thermal robustness of the polymer chain.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Bis(4-aminophenoxy)biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB), a key monomer in the synthesis of high-performance polyimides. Understanding the solubility of BAPB is critical for its processing, reaction kinetics, and the ultimate properties of the resulting polymers. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound (BAPB) in a range of organic solvents is not extensively documented in publicly available literature, qualitative assessments and data from analogous compounds provide valuable insights. BAPB's structure, characterized by a rigid biphenyl core and ether linkages, suggests its solubility is favored in polar aprotic solvents.

Table 1: Solubility of this compound (BAPB)

| Solvent | Solvent Type | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |

| Acetonitrile | Polar Aprotic | Slightly Soluble[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble[1] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Likely Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Likely Soluble |

Note: "Likely Soluble" is inferred from the common use of these solvents in the synthesis of polyimides from BAPB, as described in various patents and research articles.[2]

To provide a more quantitative perspective, the solubility of 4,4'-oxydianiline (ODA), a structurally similar aromatic diamine, is presented below. This data can serve as a useful proxy for estimating the solubility behavior of BAPB.

Table 2: Quantitative Solubility of 4,4'-Oxydianiline (ODA) in Select Solvents at Various Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Dimethyl Sulfoxide (DMSO) | 293.15 | 0.0895 |

| 298.15 | 0.1011 | |

| 303.15 | 0.1138 | |

| 308.15 | 0.1278 | |

| 313.15 | 0.1432 | |

| 318.15 | 0.1601 | |

| 323.15 | 0.1786 | |

| 328.15 | 0.1989 | |

| 333.15 | 0.2212 | |

| N,N-Dimethylacetamide (DMAc) | 293.15 | 0.0813 |

| 298.15 | 0.0918 | |

| 303.15 | 0.1033 | |

| 308.15 | 0.1160 | |

| 313.15 | 0.1298 | |

| 318.15 | 0.1450 | |

| 323.15 | 0.1616 | |

| 328.15 | 0.1798 | |

| 333.15 | 0.2000 | |

| N,N-Dimethylformamide (DMF) | 293.15 | 0.0768 |

| 298.15 | 0.0866 | |

| 303.15 | 0.0974 | |

| 308.15 | 0.1092 | |

| 313.15 | 0.1221 | |

| 318.15 | 0.1362 | |

| 323.15 | 0.1516 | |

| 328.15 | 0.1685 | |

| 333.15 | 0.1871 |

Data for ODA is sourced from a 2021 study by ACS Publications.[3]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is based on the principle of achieving a saturated solution at a constant temperature and then measuring the concentration of the solute in the supernatant.

2.1. Materials and Equipment

-

This compound (BAPB), analytical grade

-

Organic solvents (e.g., DMSO, DMAc, NMP), HPLC grade

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for concentration measurement.

2.2. Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Accurately weigh an excess amount of BAPB into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume or mass of the desired organic solvent to the vial containing the BAPB.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). The solution should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the sediment, the syringe needle should be inserted into the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of BAPB. A calibration curve should be prepared using standard solutions of known BAPB concentrations in the same solvent.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Concentration from analysis) × (Dilution factor)

2.3. Data Reporting

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Elusive Crystal Structure of 4,4'-Bis(4-aminophenoxy)biphenyl: A Technical Overview

Despite a comprehensive search of scientific literature and crystallographic databases, the detailed crystal structure of 4,4'-Bis(4-aminophenoxy)biphenyl, a key monomer in the synthesis of high-performance polymers, remains to be publicly documented. This guide provides an in-depth overview of the available information on this compound, including its synthesis and physicochemical properties, and presents a detailed analysis of a closely related structure to offer valuable insights for researchers, scientists, and drug development professionals.

While a definitive Crystallographic Information File (CIF) for this compound is not available, this document collates the existing knowledge to serve as a foundational resource. The absence of precise bond lengths, bond angles, and unit cell parameters for the target molecule necessitates a reliance on analogous structures and theoretical models for a deeper understanding of its solid-state arrangement.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in polymer chemistry and materials science.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 368.43 g/mol | [1][2] |

| Appearance | White to pale reddish-grey powder/crystal | [3] |

| Melting Point | 197 - 200 °C | [3][4] |

| CAS Number | 13080-85-8 | [1][5] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The general synthetic pathway is illustrated in the diagram below.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

A common method for the synthesis of the dinitro intermediate involves a nucleophilic aromatic substitution reaction. In a typical procedure, 4,4'-biphenol and p-chloronitrobenzene are reacted in the presence of a base, such as potassium carbonate, in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours. After cooling, the product is precipitated by pouring the reaction mixture into water, filtered, washed, and dried.

Step 2: Synthesis of this compound

The subsequent reduction of the dinitro compound to the diamine can be achieved through various methods. A widely used laboratory-scale method employs hydrazine hydrate as the reducing agent in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or 2-methoxyethanol. The reaction is typically carried out at an elevated temperature. Upon completion, the catalyst is removed by filtration, and the product is isolated by precipitation from water, followed by filtration, washing, and drying.

Analogous Crystal Structure: 4,4'-Bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP)

In the absence of crystallographic data for the title compound, an analysis of the crystal structure of a closely related molecule, 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP), can provide valuable structural insights. It is imperative to note that the additional methylene (-CH₂-) groups in B4AP will influence its crystal packing and molecular conformation.

A study has reported that B4AP crystallizes in a monoclinic system with the space group P2₁/c. This information suggests a centrosymmetric packing arrangement for the B4AP molecules in the solid state.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental workflow.

Methodology

-

Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve its accuracy and determine the precise atomic positions.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and other geometric parameters are analyzed.

-

Crystallographic Information File (CIF) Generation: The final structural information is compiled into a standardized CIF file for publication and deposition in crystallographic databases.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and published, this technical guide provides a comprehensive summary of the currently available information. The provided synthesis protocols and physicochemical data are valuable for researchers working with this important monomer. Furthermore, the analysis of a structurally similar compound and the detailed workflow for crystal structure determination offer a framework for future studies aimed at fully characterizing the solid-state structure of this compound. The eventual determination of its crystal structure will be a significant contribution to the fields of materials science and polymer chemistry, enabling a more profound understanding of its structure-property relationships.

References

A Technical Guide to the Purity and Characterization of 4,4'-Bis(4-aminophenoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 4,4'-Bis(4-aminophenoxy)biphenyl. This aromatic diamine is a crucial monomer in the production of high-performance polyimides and other advanced polymers, valued for their exceptional thermal stability and mechanical properties. This document details established synthetic pathways, provides in-depth experimental protocols for key analytical techniques, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes visual diagrams to elucidate the synthesis and characterization workflows, offering a practical resource for researchers and professionals in materials science and drug development.

Physicochemical Properties

This compound, with the chemical formula C₂₄H₂₀N₂O₂, is a symmetrical aromatic molecule. Its structure, featuring a rigid biphenyl core connected to two aminophenoxy groups via flexible ether linkages, imparts a unique combination of thermal stability and processability to the polymers derived from it.

| Property | Value | Reference |

| CAS Number | 13080-85-8 | [1] |

| Molecular Weight | 368.43 g/mol | [1] |

| Appearance | White to off-white or light yellow powder/crystal | [2] |

| Melting Point | 197-201 °C | [2] |

| Purity | >99% |

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the initial formation of a dinitro intermediate, followed by a reduction to the final diamine product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is based on established methodologies[2].

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, p-chloronitrobenzene, potassium carbonate, and dimethylformamide (DMF).

-

Heat the mixture to a reflux temperature of 130-140°C and maintain for 3-5 hours under a nitrogen atmosphere.

-

After the reaction is complete, perform a hot filtration to remove inorganic salts.

-

Cool the filtrate and pour it into water to precipitate the crude 4,4'-bis(4-nitrophenoxy)biphenyl.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Charge a reaction vessel with the crude 4,4'-bis(4-nitrophenoxy)biphenyl and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.

-

Introduce a reducing agent. This can be achieved by bubbling hydrogen gas through the mixture or by the dropwise addition of hydrazine hydrate.

-

Maintain the reaction at a controlled temperature (e.g., 40-60°C) until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated, and the crude product is purified by recrystallization from a suitable solvent to yield high-purity this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of this compound.

Characterization Workflow

The following diagram outlines the logical workflow for the analytical characterization of the synthesized compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H and ¹³C NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 | Doublet | Protons on the central biphenyl ring |

| ~6.9 | Doublet | Protons on the phenoxy rings ortho to the ether linkage | |

| ~6.7 | Doublet | Protons on the phenoxy rings ortho to the amino group | |

| ~5.0 | Singlet (broad) | Protons of the amino groups (-NH₂) | |

| ¹³C NMR | ~150-160 | Singlet | Aromatic carbons attached to the ether oxygen |

| ~140-150 | Singlet | Aromatic carbons of the biphenyl linkage and those attached to the amino group | |

| ~115-130 | Singlet | Other aromatic carbons |

Note: The exact chemical shifts may vary depending on the solvent and the concentration.

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.

-

Instrumentation: Record the FT-IR spectrum using a spectrometer in the range of 4000-400 cm⁻¹.

-

Data Acquisition: Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretching | Aromatic Ring |

| 1620-1580 | C=C stretching | Aromatic Ring |

| 1500-1450 | C=C stretching | Aromatic Ring |

| 1240-1200 | C-O-C stretching (asymmetric) | Aryl Ether |

| 850-800 | C-H out-of-plane bending | p-Disubstituted Benzene |

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectrometry Data:

| Ion | m/z | Interpretation |

| [M]⁺ or [M+H]⁺ | 368.4 or 369.4 | Molecular ion peak |

Conclusion

This technical guide has provided a detailed overview of the purity and characterization of this compound. The synthesis and purification protocols, along with the comprehensive analytical methodologies and data presented, serve as a valuable resource for researchers and professionals working with this important monomer. The structured presentation of quantitative data and the visual workflows are intended to facilitate a deeper understanding and practical application of this knowledge in the development of advanced materials and other scientific endeavors.

References

Health and safety information for 4,4'-Bis(4-aminophenoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4,4'-Bis(4-aminophenoxy)biphenyl (CAS No. 13080-85-8). It is intended for use by qualified professionals in a laboratory or industrial setting. The toxicological properties of this compound have not been thoroughly investigated, and all handling should be conducted with caution. This guide is not a substitute for a comprehensive risk assessment and should be used in conjunction with the manufacturer's Safety Data Sheet (SDS).

Executive Summary

This compound is a chemical intermediate used in the synthesis of polymers, such as polyimides, for various applications, including biomaterials and electronics.[1] While specific toxicological data for this compound is largely unavailable in public literature and safety data sheets, it is classified as a skin, eye, and respiratory irritant.[2] Due to the presence of aromatic amine functional groups, there is a potential for hazards associated with this class of compounds, although specific data for this molecule is lacking. This guide summarizes the known safety information, handling procedures, and emergency protocols. A significant data gap exists regarding quantitative toxicity, carcinogenicity, genotoxicity, and metabolic pathways.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use.

| Property | Value | Reference |

| CAS Number | 13080-85-8 | [2] |

| Molecular Formula | C24H20N2O2 | [3] |

| Molecular Weight | 368.44 g/mol | [1] |

| Appearance | White to pale reddish-grey powder/crystal | [1][2] |

| Melting Point | 197 - 200 °C | [1] |

| Solubility | No data available | [4] |

| Decomposition | No data available | [4] |

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Note: The International Agency for Research on Cancer (IARC) has not classified this compound.[5] However, it is important to note that the related compound, 4-aminobiphenyl, is a known human carcinogen.[6] The toxicological significance of the structural differences between these two compounds has not been established.

Experimental Protocols: Standard Safety Procedures

Due to the lack of specific toxicological studies, this section outlines general experimental protocols for safe handling based on the compound's hazard classification.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use.[7] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7] |

| Respiratory Protection | In poorly ventilated areas or when generating dust, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended.[4][7] |

Safe Handling Protocol

A systematic approach to handling this powdered substance is critical to prevent dust generation and exposure.

References

- 1. ossila.com [ossila.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. CN105294461A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. capotchem.cn [capotchem.cn]

- 6. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using 4,4'-Bis(4-aminophenoxy)biphenyl and Various Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal for a wide range of demanding applications, from aerospace components and flexible electronics to medical devices and drug delivery systems. The synthesis of polyimides through the polycondensation of aromatic diamines and dianhydrides allows for the tailoring of their properties by judicious selection of the monomeric precursors.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using the diamine 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) with a variety of aromatic dianhydrides. The flexible ether linkages and the biphenyl moiety in BAPB contribute to enhanced solubility and processability of the resulting polyimides, often without compromising their desirable thermal and mechanical characteristics. By reacting BAPB with different dianhydrides, researchers can fine-tune the properties of the final polymer to meet the specific requirements of their application.

General Synthesis Overview

The synthesis of polyimides from BAPB and aromatic dianhydrides can be achieved through two primary methods: a two-step polycondensation involving the formation of a poly(amic acid) intermediate followed by imidization, or a one-step high-temperature solution polycondensation.

Two-Step Polycondensation

The most common method for polyimide synthesis is a two-step process. In the first step, the diamine and dianhydride are reacted in a polar aprotic solvent at or below room temperature to form a soluble poly(amic acid) precursor. In the second step, this poly(amic acid) is converted to the final polyimide via cyclodehydration, which can be accomplished either by thermal treatment at elevated temperatures or by chemical imidization using dehydrating agents at lower temperatures.[1][2]

One-Step High-Temperature Solution Polycondensation

The one-step method involves the direct reaction of the diamine and dianhydride in a high-boiling solvent at elevated temperatures (typically 180-200°C). This process, often catalyzed by a base such as isoquinoline, allows for the direct formation of the polyimide, with the water of imidization being removed by azeotropic distillation. This method is particularly suitable for producing soluble and melt-processable polyimides.

Data Presentation: Properties of Polyimides Derived from BAPB

The properties of polyimides synthesized from this compound (BAPB) and various dianhydrides are summarized in the tables below. These tables provide a comparative overview of the thermal and mechanical properties, facilitating the selection of the appropriate dianhydride for a target application.

Table 1: Thermal Properties of Polyimides Derived from BAPB

| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Char Yield at 800°C (%) |

| HQDPA | 214 | >500 | Not Reported |

| BTDA | 252-278 | >529 | >50 |

| ODPA | Not Reported | 459-516 | Not Reported |

| 6FDA | 222-251 | >573 | Not Reported |

HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride ODPA: 4,4'-Oxydiphthalic anhydride 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride

Table 2: Mechanical and Physical Properties of Polyimides Derived from BAPB

| Dianhydride | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| HQDPA | 0.43-0.58 | 85-105 | 5-18 | 2.0-3.3 |

| BTDA | 0.81-0.98 | 101-118 | 11-32 | 2.1-2.8 |

| ODPA | Not Reported | Not Reported | Not Reported | Not Reported |

| 6FDA | 0.54-0.77 | 86.5-121.6 | 9-16 | 1.26-1.97 |

Experimental Protocols

The following are detailed protocols for the synthesis of polyimides from this compound (BAPB) and various dianhydrides.

Protocol 1: Two-Step Polycondensation (General Procedure)

This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization.

Materials:

-

This compound (BAPB)

-

Aromatic Dianhydride (e.g., PMDA, BPDA, BTDA, ODPA, 6FDA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound (BAPB) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20% (w/v).

-

Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.

-

Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the stirred solution in small portions over 30-60 minutes.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

-

-

Thermal Imidization:

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

-

Place the glass plate in a vacuum oven and cure the film using a staged heating program:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

-

Protocol 2: One-Step High-Temperature Solution Polycondensation

This protocol is suitable for the direct synthesis of soluble polyimides.

Materials:

-

This compound (BAPB)

-

1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)

-

m-Cresol

-

Isoquinoline (catalyst)

-

Ethanol

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound (BAPB) and 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA).

-

Add a sufficient amount of m-cresol to achieve a solids content of 10% (w/w).

-

Add a few drops of isoquinoline as a catalyst.

-

Heat the reaction mixture to 200°C under a continuous nitrogen purge and maintain this temperature for 8 hours. Water formed during the reaction is removed by azeotropic distillation with m-cresol.

-

After cooling the viscous solution to room temperature, precipitate the polymer by pouring the solution into an excess of ethanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 150°C for 12 hours.

Visualizations

Polyimide Synthesis Workflow

Caption: General workflows for the two-step and one-step synthesis of polyimides.

Logical Relationship of Monomers to Polymer Properties

Caption: Influence of monomer structure on final polyimide properties.

References

Application Notes: 4,4'-Bis(4-aminophenoxy)biphenyl in High-Performance Polymers

Introduction

4,4'-Bis(4-aminophenoxy)biphenyl, hereafter referred to as BAPB, is a vital aromatic diamine monomer used in the synthesis of high-performance polymers. Its molecular structure, which consists of a rigid biphenyl core connected to two aminophenoxy units, provides an exceptional combination of thermal stability, mechanical strength, and processability to the resulting polymers.[1][2] BAPB is a crucial building block for advanced materials, particularly polyimides and polyamides, which are extensively used in demanding applications within the aerospace, electronics, and automotive industries.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from BAPB.

Logical Relationship: From Monomer to High-Performance Polymer

The synthesis of high-performance polymers using BAPB is a multi-step process that begins with the synthesis of the monomer itself, followed by polymerization into either polyimide or polyamide, and concluding with material characterization.

Caption: Overall workflow from BAPB monomer synthesis to polymer application.

I. Synthesis of BAPB Monomer

The preparation of the BAPB diamine monomer is a critical first step. A common and effective method involves a two-step process starting from 4,4'-biphenol.[2]

Experimental Protocol: Synthesis of this compound (BAPB)

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

-

Under nitrogen protection, add 4,4'-biphenol, p-nitrochlorobenzene, a salt-forming agent (e.g., potassium carbonate), and a strong-polarity aprotic solvent (e.g., N,N-dimethylformamide, DMF) to a reaction flask.

-

Heat the mixture to reflux at 130-140°C for 3-5 hours.[2]

-

Perform hot filtration to remove inorganic salts.

-

Cool the filtrate and precipitate the product by adding deionized water.

-

Filter, wash the crude product with water and ethanol, and dry to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.

Step 2: Reduction to this compound (BAPB)

-

In a pressure reactor under nitrogen, add the 4,4'-bis(4-nitrophenoxy)biphenyl intermediate, an ester-based organic solvent (e.g., ethyl acetate), a catalyst (e.g., Ni or Pd/C), and an organic amine (e.g., triethylamine).[2]

-

Pressurize the reactor with hydrogen to 10-20 atm.

-

Heat the reaction to 40-70°C and maintain for 5-8 hours.[2]

-

After cooling, filter the mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting white solid powder is the final product, this compound. A purity of >99.9% and a yield of over 99% can be achieved with this method.[2]

II. Application in Polyimides

Polyimides are synthesized via a two-step polycondensation reaction between a diamine, such as BAPB, and an aromatic tetracarboxylic dianhydride.[1] The process first yields a soluble poly(amic acid) precursor, which is then converted to the final polyimide.[1]

Polyimide Synthesis Workflow

Caption: General two-step synthesis of polyimides from BAPB.

Experimental Protocol: Polyimide Synthesis

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of BAPB in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Slowly add an equimolar amount of an aromatic dianhydride (e.g., PMDA, BPDA, 6FDA) to the solution with constant stirring.

-

Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The inherent viscosity should be monitored to confirm polymerization.[4]

-

Cast the poly(amic acid) solution onto a glass plate to form a uniform film.

-

Thermal Imidization : Place the cast film in a vacuum oven and heat in a stepwise manner, for example: 100°C (1h), 200°C (1h), and finally 300-350°C (1h) to complete the cyclodehydration process.[5]

-

Chemical Imidization : Alternatively, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution before casting. This method can yield polyimides with better solubility.[4]

-

After cooling, peel the resulting flexible and tough polyimide film from the substrate.

Properties of BAPB-Based Polyimides

Polyimides derived from BAPB and its analogues exhibit excellent thermal stability and mechanical properties. The specific properties can be tailored by selecting different dianhydride co-monomers.

| Polymer System (Diamine + Dianhydride) | Tg (°C) | Td10% (°C)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Solubility | Ref. |

| BAPC² + Various Dianhydrides | 188-240 | >473 (in air) | - | - | - | Good in NMP, DMAc | [6] |

| BAPB-analogue³ + Various Dianhydrides | 252-278 | >529 (in N₂) | 101-118 | 2.1-2.8 | 11-32 | Poor (thermal imid.) | [4] |

| HFBAPP⁴ + BPADA⁵ | - | - | 92.68 | 2.86 | 21.16 | Excellent in THF, EA | [7] |

| BAPB-analogue⁶ + Various Dianhydrides | 272-276 | 514-533 (in N₂) | - | - | - | Soluble | [8] |

¹ Temperature at 10% weight loss. ² BAPC: 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, a structural analogue of BAPB. ³ 4,4'-Bis(4-aminophenoxy)benzophenone, a ketone-containing analogue. ⁴ HFBAPP: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane. ⁵ BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride). ⁶ B4AP: 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl.

III. Application in Polyamides

Aromatic polyamides (aramids) are another class of high-performance polymers that can be synthesized using BAPB. These polymers are known for their outstanding strength and thermal resistance. The synthesis is typically achieved through direct polycondensation.

Experimental Protocol: Polyamide Synthesis

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve BAPB and an equimolar amount of an aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid) in NMP containing a solubilizing agent like calcium chloride.

-

Add a condensing agent, such as triphenyl phosphite and pyridine (Yamazaki phosphorylation reaction), to the mixture.[9]

-

Heat the reaction mixture to 100-120°C and stir for 3-5 hours.[6][9]

-

After the reaction is complete, pour the viscous solution into a non-solvent like ethanol or methanol to precipitate the polyamide.

-

Filter the polymer, wash it thoroughly with hot water and ethanol to remove residual salts and solvent, and dry under vacuum at 100°C.[10]

-

The resulting polyamide can be dissolved in a suitable solvent (e.g., DMAc) and cast into films.

Properties of BAPB-Based Polyamides

Polyamides synthesized from BAPB and its structural variants demonstrate high thermal stability and good mechanical properties, coupled with improved solubility compared to traditional aramids.

| Polymer System (Diamine + Diacid) | Tg (°C) | Td10% (°C)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Inherent Viscosity (dL/g) | Solubility | Ref. |

| BAPC² + Various Diacids | 188-240 | 473-499 (in air) | - | - | 0.97-1.61 | Good in NMP, DMAc | [6] |

| 4,4'-(Biphenyl)CH₂COOH³ + Various Diamines | 210-261 | 620-710 (in N₂) | - | - | 0.52-0.96 | Good in NMP, DMF, DMSO | [9] |

| Adamantyl-Diamine⁴ + Various Diacids | 240-300 | >450 (in N₂) | 77-92 | 1.5-2.5 | 0.43-1.03 | Good in DMAc, THF | [10] |

| PBAB⁵ + TPC⁶ | 292.7 | 465.5 | 113.5 | - | - | Soluble in polar organic solvents | [11] |

¹ Temperature at 10% weight loss. ² BAPC: 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. ³ Diacid monomer: 4,4'-bis(4-carboxymethylene)biphenyl, polymerized with various diamines. ⁴ 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. ⁵ PBAB: 1,4-bis(4-aminophenoxy) benzene. ⁶ TPC: Terephthaloyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105294461A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.ictp.csic.es [www2.ictp.csic.es]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Flexible Polyimide Aerogels Utilizing 4,4'-Bis(4-aminophenoxy)biphenyl

Introduction

Flexible polyimide aerogels represent a significant advancement in lightweight, thermally insulating, and mechanically robust materials. Their inherent flexibility opens up new applications in aerospace, electronics, and specialized industrial sectors where conformity to complex shapes and resilience to mechanical stress are paramount. A key component in the synthesis of these advanced materials is the diamine monomer, which significantly influences the final properties of the aerogel. This document provides detailed application notes and experimental protocols for the synthesis and characterization of flexible polyimide aerogels using 4,4'-Bis(4-aminophenoxy)biphenyl as a critical diamine monomer. The biphenyl group within this monomer imparts a degree of rigidity and thermal stability to the polymer backbone, while the ether linkages provide the necessary flexibility for the resulting aerogel.

Applications

Polyimide aerogels synthesized with this compound are particularly suited for applications requiring a combination of low density, excellent thermal insulation, and good mechanical flexibility. Potential applications include:

-

Aerospace: As lightweight thermal insulation for spacecraft, launch vehicles, and planetary rovers, where materials must withstand extreme temperature variations and mechanical stresses during launch and operation. Their flexibility allows for application to curved surfaces and deployable structures.

-

Electronics: As low-dielectric constant substrates for flexible circuits and antennas, enabling the development of next-generation wearable and conformal electronic devices.

-

Industrial Insulation: For high-temperature insulation in industrial processes, where complex geometries and the need for durable, non-brittle materials are critical.

-

Cryogenic Storage and Transport: As insulation for cryogenic tanks and transfer lines, leveraging their low thermal conductivity at cryogenic temperatures.

Quantitative Data Summary